molecular formula C16H17Cl2NO2S2 B296435 2-[(2,6-dichlorobenzyl)sulfanyl]-N-{2-[(2-furylmethyl)sulfanyl]ethyl}acetamide

2-[(2,6-dichlorobenzyl)sulfanyl]-N-{2-[(2-furylmethyl)sulfanyl]ethyl}acetamide

Cat. No. B296435
M. Wt: 390.3 g/mol
InChI Key: URRNBOLLEGCQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-dichlorobenzyl)sulfanyl]-N-{2-[(2-furylmethyl)sulfanyl]ethyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly known as DCFS-EA and is synthesized through a specific method. The purpose of

Mechanism of Action

The mechanism of action of DCFS-EA is not fully understood. However, it has been suggested that its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines. Its antioxidant properties may be due to its ability to scavenge free radicals. Its anticancer properties may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DCFS-EA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been shown to reduce the growth and metastasis of cancer cells in animal models. DCFS-EA has also been shown to have a protective effect on the liver and kidneys in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using DCFS-EA in lab experiments include its potential therapeutic properties, its ability to reduce inflammation and oxidative stress, and its protective effect on the liver and kidneys. However, the limitations of using DCFS-EA in lab experiments include the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for the scientific research of DCFS-EA. These include:
1. Further studies to determine the mechanism of action of DCFS-EA.
2. Studies to determine the safety and efficacy of DCFS-EA in humans.
3. Studies to determine the potential therapeutic applications of DCFS-EA in various diseases.
4. Studies to determine the optimal dosage and administration of DCFS-EA.
5. Studies to determine the potential drug interactions of DCFS-EA.
6. Studies to determine the potential side effects of DCFS-EA.
Conclusion:
In conclusion, DCFS-EA is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is synthesized through a specific method and has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, DCFS-EA has been shown to have a protective effect on the liver and kidneys. However, further research is needed to determine its safety and efficacy in humans and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of DCFS-EA involves a series of chemical reactions, including the reaction between 2,6-dichlorobenzyl chloride and sodium sulfide to form 2,6-dichlorobenzyl sulfide. The resulting compound is then reacted with 2-mercaptoethylamine hydrochloride to form the intermediate product, 2-[(2,6-dichlorobenzyl)sulfanyl]ethylamine. Finally, the intermediate product is reacted with 2-(2-furylmethylthio)acetic acid to form DCFS-EA.

Scientific Research Applications

DCFS-EA has been the subject of various scientific research studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, DCFS-EA has been shown to have a protective effect on the liver and kidneys.

properties

Molecular Formula

C16H17Cl2NO2S2

Molecular Weight

390.3 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide

InChI

InChI=1S/C16H17Cl2NO2S2/c17-14-4-1-5-15(18)13(14)10-23-11-16(20)19-6-8-22-9-12-3-2-7-21-12/h1-5,7H,6,8-11H2,(H,19,20)

InChI Key

URRNBOLLEGCQPS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CSCC(=O)NCCSCC2=CC=CO2)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCC(=O)NCCSCC2=CC=CO2)Cl

Origin of Product

United States

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